2,6-Dimethyloctane

Catalog No.
S1533909
CAS No.
2051-30-1
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyloctane

CAS Number

2051-30-1

Product Name

2,6-Dimethyloctane

IUPAC Name

2,6-dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

ZALHPSXXQIPKTQ-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)C

Synonyms

2,6-Dimethyloctane; NSC 91459

Canonical SMILES

CCC(C)CCCC(C)C

Solvent:

  • Due to its alkane structure, 2,6-Dimethyloctane exhibits non-polar characteristics, making it a suitable solvent for non-polar substances like fats, oils, and some organic materials.

Organic Chemistry Research:

  • 2,6-Dimethyloctane can be used as a reference compound in various analytical techniques like gas chromatography . Its well-defined structure and predictable behavior allow for comparisons with other test compounds.

Material Science Research:

  • Limited research suggests that 2,6-Dimethyloctane might be useful in studying specific interactions between molecules. Its non-reactive nature allows scientists to observe these interactions without interference from the solvent itself. However, more research is required to solidify this application.

2,6-Dimethyloctane is an organic compound with the molecular formula C10H22C_{10}H_{22} and a molecular weight of 142.28 g/mol. It is a colorless, transparent liquid that has a boiling point of 158 °C and a flash point of 34 °C. The compound is slightly soluble in water (89.16 µg/L) but more soluble in organic solvents such as ethanol . Its structural formula features two methyl groups located at the second and sixth carbon atoms of the octane chain, contributing to its unique properties and applications.

  • Flammability: Flammable liquid with a flash point of 49 °C []. Keep away from heat and ignition sources.
  • Toxicity: Limited data available on specific toxicity. However, like most hydrocarbons, it can be harmful if inhaled or ingested.
  • Environmental impact: Insoluble in water and may pose a risk to aquatic life if spilled.
Typical of aliphatic hydrocarbons. Notably, it can be synthesized through hydrogenation processes, particularly from geraniol using palladium on carbon as a catalyst. The reaction conditions involve tetrahydrofuran as a solvent and typically occur at room temperature over several hours . Additionally, it can participate in oxidation reactions, which are significant for understanding its behavior in combustion processes and fuel applications .

The synthesis of 2,6-dimethyloctane can be achieved through several methods:

  • Hydrogenation of Geraniol: This method involves the direct hydrogenation of geraniol using palladium on carbon as a catalyst in tetrahydrofuran. The reaction produces a mixture that can be separated to isolate 2,6-dimethyloctane through vacuum distillation .
  • Reduction of Halogenated Compounds: Optically active 6-chloro-2,6-dimethyloctane can be reduced to 2,6-dimethyloctane in alkali metal solutions in liquid ammonia .
  • Alkylation Reactions: Various alkylation methods can also be employed to construct the desired carbon skeleton from simpler hydrocarbons.

2,6-Dimethyloctane serves several important functions:

  • Diesel Fuel Additive: It is used to enhance the performance characteristics of diesel fuels by improving cetane numbers and reducing emissions .
  • Chemical Intermediate: This compound is a valuable intermediate in organic synthesis, particularly for producing alcohols and other functionalized hydrocarbons.
  • Research

Interaction studies involving 2,6-dimethyloctane primarily focus on its combustion characteristics and reactivity with other hydrocarbons. Research has shown that its oxidation pathways are significant for understanding its role as a fuel additive and its environmental impact during combustion processes. Kinetic modeling studies have been conducted to analyze its oxidation at low temperatures .

Several compounds share structural similarities with 2,6-dimethyloctane, including:

  • 2-Methylheptane: A straight-chain alkane that differs by having one less methyl group.
  • 3-Methylheptane: Another isomer that features a methyl group at the third position.
  • 2,4-Dimethylhexane: This compound has two methyl groups but located differently within the hexane chain.

Comparison Table

CompoundMolecular FormulaBoiling Point (°C)Unique Features
2,6-DimethyloctaneC10H22158Two methyl groups at positions 2 & 6
2-MethylheptaneC8H18104One methyl group
3-MethylheptaneC8H18103Methyl group at position 3
2,4-DimethylhexaneC8H18126Methyl groups at positions 2 & 4

Each compound exhibits unique physical properties and reactivity patterns due to the arrangement of their carbon skeletons and functional groups. The presence of methyl groups significantly influences their boiling points and chemical behavior.

XLogP3

5.1

Boiling Point

160.4 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.95 mmHg

Pictograms

Flammable

Flammable

Other CAS

2051-30-1

Wikipedia

2,6-dimethyloctane

Biological Half Life

4.07 Days

Dates

Last modified: 08-15-2023

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